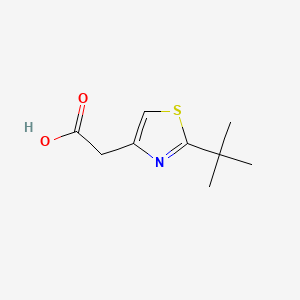

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid

描述

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid (CAS: 1094411-96-7) is a thiazole derivative with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol . Its structure consists of a thiazole ring substituted with a tert-butyl group at the 2-position and an acetic acid moiety at the 4-position (SMILES: CC(C)(C)C1=NC(=CS1)CC(=O)O). Collision cross-section (CCS) data for its adducts, such as [M+H]⁺ (145.9 Ų) and [M+Na]⁺ (155.2 Ų), suggest compact molecular conformations under mass spectrometric conditions .

属性

IUPAC Name |

2-(2-tert-butyl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)8-10-6(5-13-8)4-7(11)12/h5H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJJREQRLZDBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s worth noting that thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest a complex interaction with its targets leading to various changes at the molecular level.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antimicrobial, and antitumor activities.

Pharmacokinetics

The water solubility of thiazole derivatives suggests that they may have good bioavailability.

Result of Action

The reported biological activities of thiazole derivatives suggest that this compound may have a range of effects at the molecular and cellular levels, potentially including antioxidant, analgesic, anti-inflammatory, and antitumor effects.

Action Environment

The water solubility of thiazole derivatives suggests that they may be influenced by factors such as pH and temperature.

生化分析

Biochemical Properties

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, this compound may interact with proteins involved in cell signaling, modulating their function and affecting downstream biological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of transcription factors, leading to changes in gene expression. This compound may also affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, thiazole derivatives have been shown to inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, altering its initial effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the biological activity of this compound significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of inflammatory mediators, reducing their production. Additionally, this compound may affect the metabolism of other biomolecules, such as lipids and carbohydrates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins, facilitating its uptake and distribution. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, thiazole derivatives have been shown to localize within the nucleus, where they can interact with transcription factors and influence gene expression. Additionally, the localization of this compound within other organelles, such as mitochondria, may affect cellular metabolism and energy production.

生物活性

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid is a thiazole-derived compound recognized for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C₉H₁₃N₁O₂S, featuring a thiazole ring that enhances its biological interactions. The tert-butyl group contributes to its lipophilicity, facilitating cellular uptake and interaction with various biological targets.

Enzyme Interactions

this compound has been shown to interact with multiple enzymes involved in inflammatory pathways. Thiazole derivatives, including this compound, can inhibit enzymes that catalyze the production of inflammatory mediators, thus exhibiting anti-inflammatory properties.

Cellular Effects

Research indicates that this compound influences cell signaling pathways and gene expression. It modulates the activity of transcription factors, which can lead to significant changes in cellular metabolism and function.

Molecular Mechanisms

At the molecular level, this compound binds to specific biomolecules such as enzymes and receptors. This binding alters their activity by preventing substrate binding or inhibiting catalytic processes.

Transport and Distribution

The compound's transport within cells is crucial for its biological efficacy. It interacts with transport proteins that facilitate its uptake into various tissues, thereby influencing its distribution and overall activity.

Biological Activity

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial and fungal strains. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the sub-micromolar range .

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Mycobacterium tuberculosis | < 1 | Antibacterial |

| Staphylococcus aureus | 16 | Antibacterial |

| Candida albicans | 32 | Antifungal |

Anti-inflammatory Activity

The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases. In animal models, varying dosages have demonstrated beneficial effects on inflammation reduction.

Case Studies and Research Findings

A notable study evaluated the structure-activity relationship (SAR) of thiazole derivatives including this compound. The findings indicated that modifications at the C-2 position of the thiazole ring significantly influenced antibacterial activity against M. tuberculosis, highlighting the importance of structural variations in enhancing efficacy .

Another research effort focused on the compound's anticancer properties. In vitro assays revealed that derivatives of thiazole compounds could inhibit tumor cell proliferation effectively, suggesting a potential role in cancer therapy .

科学研究应用

Biological Activities

1. Antimicrobial Properties

Research indicates that thiazole derivatives, including 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid, exhibit significant antimicrobial activity. The compound has been evaluated against a range of bacterial and fungal strains:

- Antibacterial Activity: The compound has shown promise against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative strains like Escherichia coli. Studies have reported minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL when tested against various pathogens .

- Antifungal Activity: The antifungal properties of thiazole derivatives are notable. For instance, certain derivatives have been found to be equipotent with established antifungal agents like ketoconazole against Candida albicans .

2. Anti-inflammatory Effects

In addition to antimicrobial properties, compounds similar to this compound have been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and thus could be beneficial in treating inflammatory diseases .

Agricultural Applications

1. Herbicidal Activity

The thiazole ring structure is also explored for its herbicidal properties. Some studies suggest that derivatives of thiazole can inhibit plant growth by interfering with metabolic pathways essential for plant development. This makes them potential candidates for developing new herbicides .

2. Plant Growth Regulators

Research into thiazole derivatives indicates that they might serve as plant growth regulators, enhancing crop yield and resistance to environmental stressors. This application is particularly relevant in agricultural biotechnology .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that can include:

- Formation of the thiazole ring through condensation reactions.

- Subsequent functionalization to introduce the acetic acid moiety.

Various derivatives of this compound have been synthesized to explore structure-activity relationships (SAR), aiming to enhance its biological efficacy while reducing toxicity .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of several thiazole derivatives, researchers synthesized multiple compounds and tested them against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, highlighting the potential of this compound as a lead compound for drug development .

Case Study 2: Agricultural Field Trials

Field trials conducted with thiazole-based herbicides demonstrated effective control over weed populations while maintaining crop health. These trials underscore the viability of using such compounds in sustainable agriculture practices .

相似化合物的比较

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

准备方法

Multi-Step Synthesis from Thiazole Precursors

One documented approach (related to 2-(1,3-thiazol-4-yl)acetic acid, a close analog) involves:

- Starting from ethyl 2-amino-4-thiazoleacetate.

- Performing diazotization and substitution reactions to introduce functional groups.

- Hydrogenation steps using Raney nickel catalyst to reduce intermediates.

- Hydrolysis of ester groups to yield the acetic acid derivative.

This route typically involves three main steps:

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Diazotization & substitution | NaNO2, aqueous HNO3, H3PO4, Cu, HBr | Acidic aqueous medium | Functionalized thiazole intermediate |

| 2 | Catalytic hydrogenation | Raney nickel, ethanol, diethylamine | Hydrogen atmosphere | Reduced intermediate |

| 3 | Ester hydrolysis | Ethanolic KOH | Basic hydrolysis | 2-(1,3-thiazol-4-yl)acetic acid |

This method is referenced in classical literature and chemical synthesis databases.

Introduction of the Tert-butyl Group

The tert-butyl group at the 2-position of the thiazole ring can be introduced by:

- Alkylation of a 2-lithio- or 2-magnesium thiazole intermediate with tert-butyl halides.

- Alternatively, starting from tert-butyl-substituted thiazole precursors synthesized via cyclization reactions involving tert-butyl-containing starting materials.

For example, cyclization reactions involving cysteine derivatives and aldehydes bearing tert-butyl groups have been reported to yield thiazole rings with tert-butyl substituents.

Coupling and Functional Group Transformations

In more complex synthetic sequences, the preparation of this compound involves:

- Coupling reactions using carbodiimide-based reagents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and hydroxybenzotriazole as an additive to facilitate amide bond formation or esterification steps.

- Use of solvents such as tetrahydrofuran (THF), 2-methyl THF, methyl tert-butyl ether (MTBE), or acetonitrile to optimize reaction conditions.

- Catalytic hydrogenation steps with palladium on carbon (Pd/C) under hydrogen atmosphere to reduce nitro or other functional groups if present.

These steps are crucial to achieve high purity and yield of the final compound, especially when the target is intended for pharmaceutical applications.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvents | THF, 2-methyl THF, MTBE, acetonitrile, toluene | THF preferred for many steps |

| Solvent volume | 1 to 3 volumes relative to reactants | No strict limitation; can be adjusted for scale |

| Bases used | Organic (e.g., triethylamine) or inorganic bases | Sometimes reactions proceed without added base |

| Temperature | From 0°C to room temperature; some steps at -18°C | Low temperature for sensitive reductions |

| Catalysts | Pd/C (10%), Raney nickel | For hydrogenation steps |

| Hydrogen pressure | Atmospheric to moderate pressure | For catalytic hydrogenation |

| Purification | Crystallization, chromatographic methods | To achieve API-grade purity |

Research Findings and Optimization Notes

- The purity of this compound is critical for its use as an active pharmaceutical ingredient (API). Impurities can arise from incomplete reactions or side reactions during hydrogenation and coupling steps.

- Use of additives like hydroxybenzotriazole improves coupling efficiency and reduces racemization or side reactions.

- Choice of solvent influences reaction kinetics and product isolation; THF is often preferred for its solubility properties and compatibility with reagents.

- Hydrogenation conditions must be carefully controlled to avoid over-reduction or degradation of the thiazole ring.

- Multi-step synthesis requires careful monitoring of intermediates by chromatographic and spectroscopic methods to ensure structural integrity and yield.

Summary Table of Preparation Methods

| Method/Step | Key Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|

| Diazotization & substitution | NaNO2, HNO3, H3PO4, Cu, HBr | Acidic aqueous medium | Functionalized thiazole intermediate |

| Catalytic hydrogenation | Raney nickel, Pd/C, H2 | Ethanol, THF, 0°C to RT | Reduction of nitro or other groups |

| Ester hydrolysis | Ethanolic KOH | Basic conditions | Conversion to acetic acid |

| Alkylation for tert-butyl group | tert-butyl halides, organolithium/magnesium intermediates | Low temperature, inert atmosphere | Introduction of tert-butyl substituent |

| Coupling reactions | Carbodiimides, HOBt, solvents (THF, MTBE) | RT, controlled solvent volume | Formation of amide or ester linkages |

常见问题

Q. What are the established synthetic routes for 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid, and how can intermediates be optimized?

Methodological Answer: Synthesis typically involves coupling tert-butyl-substituted thiazole precursors with acetic acid derivatives. For example, tert-butyl groups can be introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions. Ethyl 2-(2-tert-butyl-1,3-thiazol-4-yl)acetate is a common intermediate, which undergoes hydrolysis to yield the target compound. Optimization involves adjusting reaction conditions (e.g., solvent polarity, catalyst loading) and monitoring intermediates using LC-MS or NMR .

Q. How can the structural integrity of this compound be validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze crystallographic data and confirm bond lengths/angles . For non-crystalline samples, tandem mass spectrometry (MS/MS) and 2D NMR (e.g., HSQC, HMBC) can verify connectivity and substituent positions .

Q. What analytical techniques are recommended for purity assessment and quantification?

Methodological Answer: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is preferred for purity analysis. Quantification can be achieved via calibration curves using a certified reference standard. For trace impurities, high-resolution mass spectrometry (HRMS) coupled with ion mobility separation enhances specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiazole-acetic acid derivatives?

Methodological Answer: Discrepancies often arise from differences in substituent effects or assay conditions. Systematic structure-activity relationship (SAR) studies should:

- Compare analogs with varying substituents (e.g., tert-butyl vs. aryl groups).

- Standardize bioassays (e.g., cell line viability, enzyme inhibition protocols).

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities and validate with isothermal titration calorimetry (ITC) .

Q. What metabolic pathways are hypothesized for this compound, and how can they be characterized?

Methodological Answer: In vitro metabolism studies using liver microsomes or hepatocytes can identify phase I/II metabolites. LC-MS/MS with stable isotope labeling tracks metabolic transformations (e.g., hydroxylation, glucuronidation). For in vivo studies, radiolabeled compounds (e.g., ¹⁴C at the acetic acid moiety) enable quantification of excretion profiles .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time. Density functional theory (DFT) calculations (e.g., Gaussian 16) predict electronic properties influencing binding. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (ka/kd) .

Q. What strategies mitigate challenges in crystallizing thiazole-acetic acid derivatives for XRD studies?

Methodological Answer: Optimize crystallization via vapor diffusion using mixed solvents (e.g., DMSO/water). Additive screening (e.g., glycerol, polyethylene glycol) improves crystal lattice stability. For stubborn compounds, co-crystallization with binding partners (e.g., cyclodextrins) enhances order .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。